Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
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Overview
Description
EINECS 287-886-4, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used as a disinfectant and preservative. It is a clear, colorless to pale yellow viscous liquid with a cationic nature. Benzalkonium Chloride is known for its broad-spectrum antimicrobial activity, covering bacteria, fungi, algae, and lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzalkonium Chloride is synthesized through the reaction of benzyl chloride with a mixture of alkyl dimethyl amines. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and purity. The final product is then purified through distillation and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzalkonium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the structure of Benzalkonium Chloride, leading to the formation of secondary amines.
Substitution: It can undergo substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohol or benzaldehyde, while reduction can produce secondary amines.
Scientific Research Applications
Benzalkonium Chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: It is used in antiseptic formulations for wound care and as a preservative in pharmaceutical products.
Mechanism of Action
Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The cationic nature of the compound allows it to interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Triclosan: An antimicrobial agent used in personal care products.
Uniqueness
Benzalkonium Chloride is unique due to its broad-spectrum activity and versatility in various applications. Unlike some other antimicrobial agents, it is effective against a wide range of microorganisms and can be used in diverse settings, from medical to industrial applications .
Properties
CAS No. |
85586-80-7 |
---|---|
Molecular Formula |
C29H16ClN9Na4O12S4 |
Molecular Weight |
938.2 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-22(17-4-1-14(11-19(17)21)52(40,41)42)36-37-23-8-9-24(20-12-15(53(43,44)45)2-5-18(20)23)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4 |
InChI Key |
ZARJTTAIMXRCED-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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